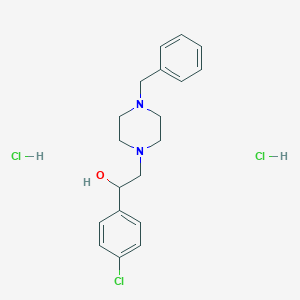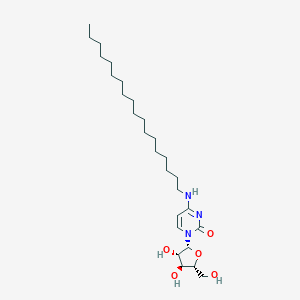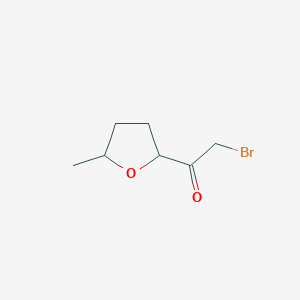
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo-7-(1-piperazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo-7-(1-piperazinyl)- is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as "compound X" in the literature.
Mecanismo De Acción
The exact mechanism of action of compound X is not fully understood. However, it is believed to work by binding to specific receptors in the brain, which then modulate the activity of certain neurotransmitters.
Biochemical and Physiological Effects:
Studies have shown that compound X has a number of biochemical and physiological effects. For example, it has been shown to increase the levels of certain neurotransmitters in the brain, which can have a positive effect on mood and cognitive function. Additionally, it has been shown to have anti-inflammatory properties, which could have implications for the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using compound X in lab experiments is its ability to modulate the activity of specific neurotransmitters in the brain. This makes it a valuable tool for studying the neurobiology of various diseases and disorders. However, there are also some limitations to its use. For example, it can be difficult to obtain and purify, and it may not be suitable for use in certain experimental models.
Direcciones Futuras
There are a number of potential future directions for research on compound X. One area of interest is in the development of new drugs that target specific neurotransmitter systems in the brain. Additionally, there is interest in studying the potential use of compound X in the treatment of various neurological and psychiatric disorders. Finally, there is a need for further research to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of compound X is a complex process that involves multiple steps. The first step involves the preparation of 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid. This is typically achieved through the reaction of 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo-7-(1-piperazinyl)-3-quinolone with a carboxylic acid derivative. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
Compound X has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. Studies have shown that compound X has the ability to modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of various neurological disorders.
Propiedades
Número CAS |
155188-32-2 |
|---|---|
Nombre del producto |
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo-7-(1-piperazinyl)- |
Fórmula molecular |
C21H20FN3O3 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
6-fluoro-1-(2-methylphenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H20FN3O3/c1-13-4-2-3-5-17(13)25-12-15(21(27)28)20(26)14-10-16(22)19(11-18(14)25)24-8-6-23-7-9-24/h2-5,10-12,23H,6-9H2,1H3,(H,27,28) |
Clave InChI |
UNDKSFYVMMPOSB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O |
SMILES canónico |
CC1=CC=CC=C1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O |
Otros números CAS |
155188-32-2 |
Sinónimos |
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4- oxo-7-(1-piperazinyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B123893.png)